1-(4-methoxyphenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
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Description
1-(4-methoxyphenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C21H18O7 and its molecular weight is 382.368. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Rapid Synthesis of Chromene Derivatives : Zhu et al. (2014) describe a rapid method to synthesize 4-Oxo-4H-chromene-3-carboxylic acid, an intermediate in biologically active compounds, highlighting its potential for efficient production in research settings Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid.
- Fluorescence Properties in Solid State : Shi et al. (2017) synthesized chromene derivatives with notable fluorescence in ethanol solution and solid state, indicating their potential application in fluorescence-based research Syntheses of benzo[c]coumarin carboxylic acids and fluorescence properties in the solid state.
Medicinal Chemistry and Drug Design
- Antibacterial Effects : Behrami and Dobroshi (2019) synthesized novel chromene compounds showing significant antibacterial activity against various bacterial strains, suggesting their potential in medicinal chemistry and drug design Antibacterial Effects and Synthesized New Derivatives of 4-hydroxy-chromen-2-one.
- Synthesis of Lignan Conjugates with Antimicrobial and Antioxidant Activities : Raghavendra et al. (2016) detailed the synthesis of cyclopropanecarboxylates and tetrahydrobenzo[b]thiophene-carboxylates with pronounced antimicrobial and antioxidant properties, emphasizing the role of chromene derivatives in developing new therapeutics Synthesis of lignan conjugates via cyclopropanation: Antimicrobial and antioxidant studies.
Structural Analysis and Crystallography
- X-ray Powder Diffraction Data : Wang et al. (2017) provided X-ray powder diffraction data for a chromene derivative, crucial for understanding its crystal structure and aiding in the development of new compounds X-ray powder diffraction data for 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester.
Computational Chemistry
- DFT Study of Chromene Derivatives : Al‐Sehemi et al. (2012) conducted a density functional theory (DFT) study of benzo[h]chromene derivatives, which is pivotal in computational chemistry for predicting chemical properties and reactivity Synthesis, characterization and DFT study of 4H-benzo[h]chromene derivatives.
Novel Applications in Cancer Research
- Overcoming Drug Resistance in Cancer Therapy : Das et al. (2009) reported on a chromene derivative that mitigates drug resistance in leukemia cells, highlighting its potential in cancer therapy Structure-activity relationship and molecular mechanisms of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4h-chromene-3-carboxylate (sha 14-1) and its analogues.
Properties
IUPAC Name |
[1-(4-methoxyphenyl)-1-oxopropan-2-yl] 8-methoxy-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O7/c1-12(18(22)13-7-9-15(25-2)10-8-13)27-20(23)16-11-14-5-4-6-17(26-3)19(14)28-21(16)24/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFSSYNMPXVUOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)OC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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